3-Fluorobenzhydrazide

Catalog No.
S752086
CAS No.
499-55-8
M.F
C7H7FN2O
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzhydrazide

CAS Number

499-55-8

Product Name

3-Fluorobenzhydrazide

IUPAC Name

3-fluorobenzohydrazide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)

InChI Key

UUISEXNUHLZEDB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NN

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN

Organic Synthesis

Drug Discovery

Chemical Biology

Intermediate in Chemical Production

Laboratory Research and Development

Production of Fluorescent Dyes

3-Fluorobenzhydrazide is an organic compound with the molecular formula C₇H₇FN₂O and a molecular weight of approximately 154.14 g/mol. It is characterized by the presence of a fluorine atom attached to a benzhydrazide structure, which consists of a hydrazine moiety linked to a benzene ring. The compound is known for its potential bioactivity and serves as an important building block in organic synthesis, particularly in medicinal chemistry and material science .

There is no documented research on the mechanism of action of 3-Fluorobenzhydrazide. However, as mentioned earlier, hydrazides can exhibit various biological activities. Their mechanism of action often involves interacting with enzymes or other biomolecules through hydrogen bonding []. Further research would be needed to elucidate any specific mechanism for 3-Fluorobenzhydrazide.

Information on the safety hazards of 3-Fluorobenzhydrazide is not available in scientific literature. However, hydrazides can be irritating to the skin and eyes and may be harmful if inhaled or ingested []. It is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting following general laboratory safety practices.

Typical of hydrazides, including:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Acylation Reactions: The amine group can be acylated, leading to the formation of various derivatives.
  • Oxidation Reactions: Under certain conditions, it may undergo oxidation to yield corresponding carbonyl compounds.

These reactions highlight its versatility as a reagent in synthetic pathways

Research indicates that 3-Fluorobenzhydrazide exhibits significant biological activity. It has been studied for its potential antitumor properties and its ability to inhibit certain enzymes. The presence of the fluorine atom is believed to enhance its lipophilicity and bioavailability, making it a candidate for drug development .

Several methods have been reported for the synthesis of 3-Fluorobenzhydrazide:

  • Direct Reaction: The compound can be synthesized by reacting 3-fluorobenzoic acid with hydrazine hydrate under acidic conditions.
  • Acylation: Another method involves the acylation of hydrazine with 3-fluorobenzoic anhydride.
  • Alternative Routes: Various synthetic routes utilizing different starting materials and conditions have also been explored, emphasizing the compound's synthetic flexibility .

3-Fluorobenzhydrazide finds applications across multiple fields:

  • Pharmaceuticals: As a precursor for the synthesis of bioactive compounds, particularly in developing antitumor agents.
  • Material Science: Used in the preparation of polymers and other materials due to its reactive functional groups.
  • Agriculture: Potential applications in agrochemicals as growth regulators or pesticides .

Studies on 3-Fluorobenzhydrazide have focused on its interactions with various biological targets. Notably, it has shown promising results in enzyme inhibition assays, suggesting potential use as a therapeutic agent. Interaction studies often involve determining binding affinities and mechanisms of action through techniques such as molecular docking and kinetic assays .

Several compounds share structural similarities with 3-Fluorobenzhydrazide. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-FluorobenzhydrazideHydrazideDifferent position of fluorine; potential variations in biological activity .
4-FluorobenzhydrazideHydrazideSimilar reactivity but different substitution pattern; may exhibit distinct pharmacological properties.
BenzohydrazideHydrazideLacks fluorine; serves as a baseline for comparing reactivity and bioactivity .

The unique positioning of the fluorine atom in 3-Fluorobenzhydrazide contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

499-55-8

Wikipedia

3-Fluorobenzoic hydrazide

Dates

Modify: 2023-08-15

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